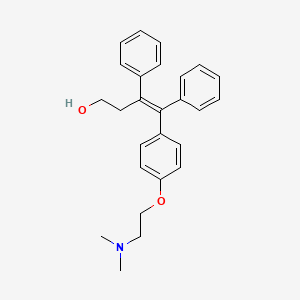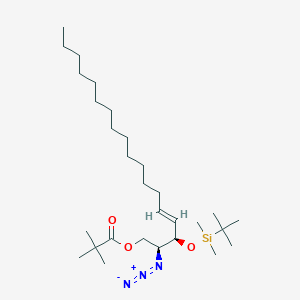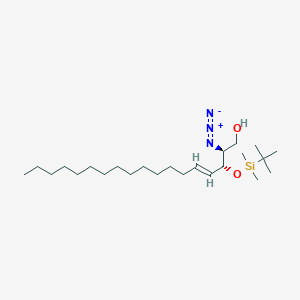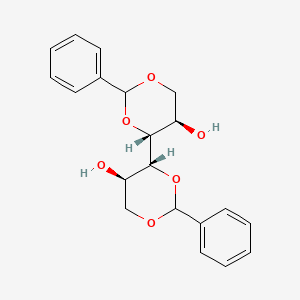
1,3:4,6-二-O-苄叉-D-甘露醇
描述
1,3:4,6-Di-O-benzylidene-D-mannitol (DOBM) is a novel sugar-based molecule that is synthesized from D-mannitol, a naturally occurring sugar alcohol. DOBM is of interest due to its unique structure and potential applications in scientific research.
科学研究应用
手性合成与不对称还原
“1,3:4,6-二-O-苄叉-D-甘露醇”是一种稳定的封锁糖,用于手性合成与不对称还原 {svg_1} {svg_2}. 该过程涉及手性分子的形成,手性分子是指无法与其镜像叠加的分子。这些分子在许多科学领域都很重要,包括制药,其中分子的手性会影响其生物活性。
光学活性甘油衍生物的合成
该化合物用作合成光学活性甘油衍生物的起始成分 {svg_3}. 光学活性化合物是指具有旋转平面偏振光的能力的化合物。在有机化学领域,该性质对于合成某些类型的复杂分子至关重要。
杂环2,5-二甲醇衍生物的合成
“1,3:4,6-二-O-苄叉-D-甘露醇”也用于合成杂环2,5-二甲醇衍生物 {svg_4} {svg_5}. 杂环化合物是有机化合物,包含由至少两种不同元素组成的环状结构。这些化合物具有广泛的应用,包括在药物和农用化学品的开发中。
作用机制
Target of Action
1,3:4,6-Di-O-benzylidene-D-mannitol is a stable blocked sugar . It is primarily used in the field of chiral synthesis and asymmetric reduction . The compound’s primary targets are the molecules that are involved in these processes.
Mode of Action
The compound interacts with its targets by serving as a starting component for the synthesis of optically active glycerol derivatives . It is also used in the synthesis of heterocyclic 2,5-dimethanol derivatives . The interaction with its targets results in the formation of these derivatives.
Biochemical Pathways
The biochemical pathways affected by 1,3:4,6-Di-O-benzylidene-D-mannitol are those involved in the synthesis of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . The downstream effects of these pathways include the production of these derivatives, which can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Pharmacokinetics
As a stable blocked sugar, it is expected to have good stability and bioavailability for its intended use in chiral synthesis and asymmetric reduction .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . These derivatives can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Action Environment
The action, efficacy, and stability of 1,3:4,6-Di-O-benzylidene-D-mannitol can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C . Furthermore, the compound’s efficacy in the synthesis of derivatives can be affected by the conditions under which the synthesis reactions are carried out.
生化分析
Biochemical Properties
1,3:4,6-Di-O-benzylidene-D-mannitol plays a significant role in biochemical reactions, particularly in the synthesis of optically active glycerol derivatives. It interacts with various enzymes and proteins, facilitating the formation of chiral centers in complex molecules. The compound’s interaction with enzymes such as lithium tetrahydridoaluminate (III) complexes enables the asymmetric reduction of ketones . These interactions are crucial for the synthesis of heterocyclic compounds and other derivatives.
Cellular Effects
The effects of 1,3:4,6-Di-O-benzylidene-D-mannitol on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s impact on cellular metabolism includes altering the flux of metabolites and affecting the overall metabolic rate. Studies have shown that 1,3:4,6-Di-O-benzylidene-D-mannitol can affect various cell types, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1,3:4,6-Di-O-benzylidene-D-mannitol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to form stable complexes with enzymes is a key aspect of its mechanism of action. These interactions facilitate the reduction of ketones and the synthesis of chiral molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3:4,6-Di-O-benzylidene-D-mannitol change over time. The compound is stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its efficacy in in vitro and in vivo settings, although some degradation may occur . The stability of 1,3:4,6-Di-O-benzylidene-D-mannitol is crucial for its use in prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,3:4,6-Di-O-benzylidene-D-mannitol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health . Understanding the dosage thresholds is essential for safe and effective use in research and therapeutic applications.
Metabolic Pathways
1,3:4,6-Di-O-benzylidene-D-mannitol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in metabolic flux includes altering the levels of specific metabolites and influencing the overall metabolic balance . These interactions are critical for its function in biochemical reactions and synthesis processes.
Transport and Distribution
Within cells and tissues, 1,3:4,6-Di-O-benzylidene-D-mannitol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3:4,6-Di-O-benzylidene-D-mannitol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of 1,3:4,6-Di-O-benzylidene-D-mannitol affects its activity and function, enabling it to participate in targeted biochemical reactions .
属性
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEGGHPETXMRSV-NIJYPJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292783 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28224-73-9 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 1,3:4,6-Di-O-benzylidene-D-mannitol employed in asymmetric synthesis?
A1: 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a chiral auxiliary in asymmetric synthesis, particularly in the asymmetric reduction of ketones. [, ] It achieves this by forming complexes with metal hydrides like lithium tetrahydridoaluminate (III). The chirality of the complex influences the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer over the other. [] This is especially useful for synthesizing chiral building blocks for pharmaceuticals and other bioactive compounds.
Q2: What makes 1,3:4,6-Di-O-benzylidene-D-mannitol suitable for creating chiral polymeric crown ethers?
A2: The structure of 1,3:4,6-Di-O-benzylidene-D-mannitol, with its multiple hydroxyl groups, allows for the attachment of various functional groups, including those needed for crown ether formation. [, ] Researchers successfully synthesized chiral polymeric crown ethers by first converting 1,3:4,6-Di-O-benzylidene-D-mannitol into optically active divinyl ethers. These were then polymerized using cationic catalysts, resulting in polymers containing cyclic crown ether units with inherent chirality derived from the parent D-mannitol. []
Q3: How do these chiral polymeric crown ethers function in chiral recognition?
A3: These polymers demonstrate chiral recognition abilities towards α-amino acids. [] For instance, polymers incorporating 1,3:4,6-Di-O-benzylidene-D-mannitol moieties exhibited preferential complexation with the (S)-enantiomer of various amino acid ester salts. [] This selectivity arises from the chiral environment created by the D-mannitol framework within the crown ether structure, allowing for differential interactions with enantiomers.
Q4: Beyond chiral applications, are there other uses for 1,3:4,6-Di-O-benzylidene-D-mannitol?
A4: Yes, recent research explores its potential in developing sustainable materials. [] For instance, 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a building block for bio-based polycarbonates. These polycarbonates, copolymers with isosorbide, can be converted into fertilizers through ammonolysis, highlighting a pathway towards sustainable and functional materials. []
Q5: What analytical techniques are commonly used to characterize 1,3:4,6-Di-O-benzylidene-D-mannitol and its derivatives?
A5: Various spectroscopic methods are employed to characterize this compound and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information and can confirm the successful incorporation of 1,3:4,6-Di-O-benzylidene-D-mannitol into polymers. [] Additionally, techniques like mass spectrometry (MS) can be utilized to confirm molecular weight and identify fragments. [] For chiral compounds, techniques like chiral HPLC are crucial to assess enantiomeric purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


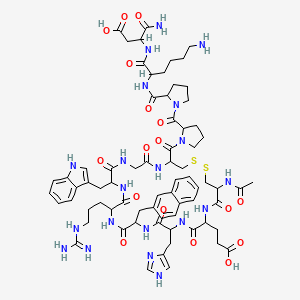

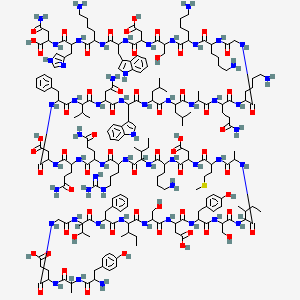
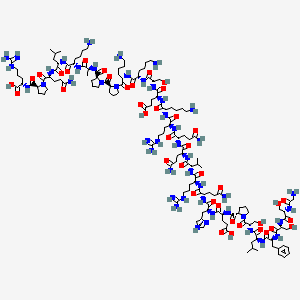
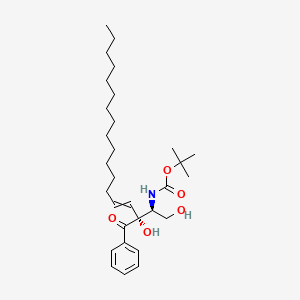


![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

